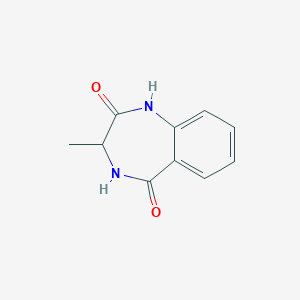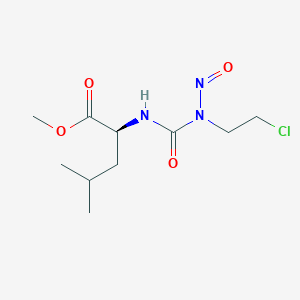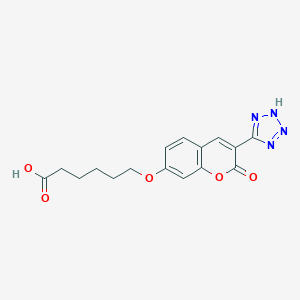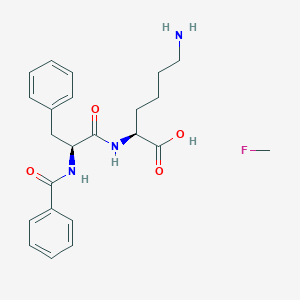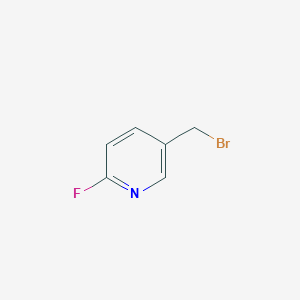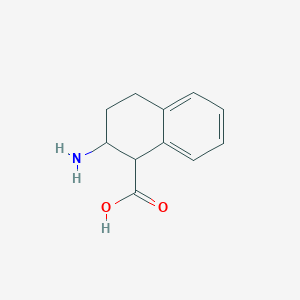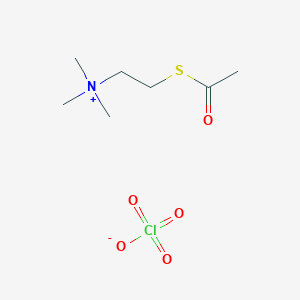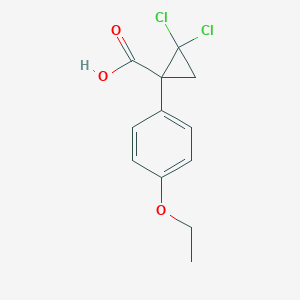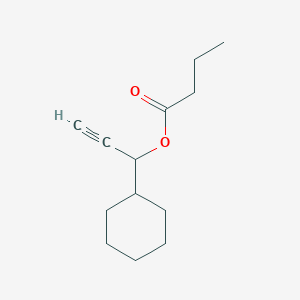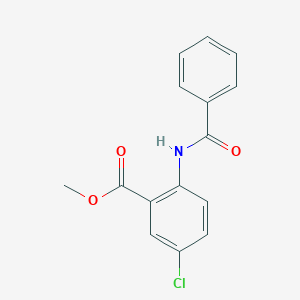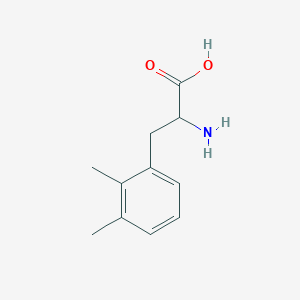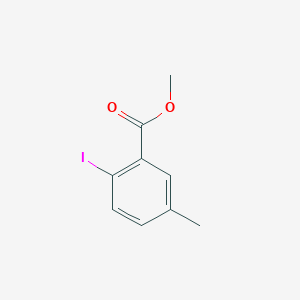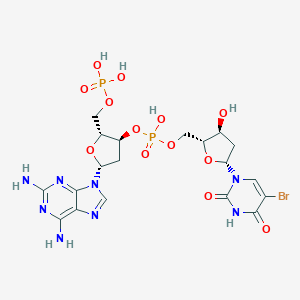
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate): An Overview Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) (pAdBrU) is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. It is a copolymer of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate, which are nucleotide analogs that can be incorporated into DNA. In Synthesis Method The synthesis of pAdBrU involves the polymerization of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate monomers in the presence of a catalyst. The reaction is typically carried out in a solution containing the monomers, catalyst, and a suitable solvent. The resulting polymer is purified by precipitation or chromatography. The exact method of synthesis may vary depending on the desired properties of the polymer. Scientific Research Applications pAdBrU has been used in several scientific research applications, including the study of DNA replication, transcription, and translation. It can also be used as a tool to investigate the effects of DNA damage on cellular processes. Additionally, pAdBrU has been used in the development of new diagnostic and therapeutic agents for cancer and other diseases. Mechanism of Action The mechanism of action of pAdBrU is based on its ability to incorporate into DNA and disrupt its normal structure and function. The bromine atom in the 5-bromodeoxyuridylate monomer can form covalent bonds with adjacent nucleotides, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to cell death or mutations. Biochemical and Physiological Effects The biochemical and physiological effects of pAdBrU depend on the concentration and duration of exposure. At low concentrations, pAdBrU can be incorporated into DNA without significant toxicity. However, at high concentrations or prolonged exposure, pAdBrU can cause DNA damage and cell death. Additionally, pAdBrU can induce mutations and chromosomal aberrations, which can lead to the development of cancer. Advantages and Limitations for Lab Experiments One of the main advantages of pAdBrU is its ability to selectively label DNA in vivo and in vitro. This can be useful for studying DNA replication, transcription, and repair. Additionally, pAdBrU can be used as a tool to investigate the effects of DNA damage on cellular processes. However, one of the limitations of pAdBrU is its potential toxicity, which can interfere with the interpretation of experimental results. Future Directions There are several future directions for the use of pAdBrU in scientific research. One area of interest is the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, pAdBrU can be used to study the effects of DNA damage on aging and other physiological processes. Finally, the development of new synthesis methods and modifications of pAdBrU could lead to the creation of new materials with unique properties and applications. Conclusion In conclusion, pAdBrU is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. Its ability to selectively label DNA has made it a valuable tool for studying DNA replication, transcription, and repair. However, its potential toxicity and limitations must be carefully considered when designing experiments. Future research on pAdBrU could lead to the development of new diagnostic and therapeutic agents, as well as new materials with unique properties and applications.
特性
CAS番号 |
104576-80-9 |
|---|---|
製品名 |
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |
分子式 |
C19H25BrN8O13P2 |
分子量 |
715.3 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChIキー |
CVMVPEWQQYHVAR-LSUSWQKBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
その他のCAS番号 |
104576-80-9 |
同義語 |
PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



